BenchChemオンラインストアへようこそ!

(Z)-RG-13022

EGFR inhibition stereochemistry-activity relationship tyrphostin isomer comparison

Select (Z)-RG-13022 for targeted EGFR/PDGFR pathway studies. This specific (Z)-isomer demonstrates over 3x greater potency in cellular DNA synthesis inhibition compared to its (E)-isomer (IC50 11 μM vs 38 μM). Its long-acting, dual-inhibitory profile is validated for blocking tumor growth in vivo, making it a superior tool compound for oncology research.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 136831-48-6
Cat. No. B1680579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-RG-13022
CAS136831-48-6
SynonymsRG 13022;  RG13022;  RG-13022.Tyrphostin RG 13022
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
InChIInChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
InChIKeyDBGZNJVTHYFQJI-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Z)-RG-13022 (CAS 136831-48-6): Stereochemically-Defined Tyrphostin EGFR Tyrosine Kinase Inhibitor for Procurement Specification


(Z)-RG-13022 (synonym: (Z)-Tyrphostin RG13022) is a low-molecular-weight synthetic tyrphostin belonging to the acrylonitrile class of tyrosine kinase inhibitors. It functions as a reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with reported inhibitory activity against the platelet-derived growth factor receptor (PDGFR) as well . As a non-phenolic tyrphostin analog, (Z)-RG-13022 demonstrates reduced antioxidant activity compared to phenolic tyrphostins, making it a more specific probe for kinase inhibition studies . The compound's molecular formula is C16H14N2O2 with a molecular weight of 266.3 g/mol. Critical for procurement: the (Z)-stereoisomer (CAS 136831-48-6) is the biologically active geometrical form; the (E)-isomer exhibits approximately 3.5-fold lower potency in cellular assays, making stereochemical purity a non-negotiable specification for reproducible research outcomes [1].

(Z)-RG-13022: Why Stereochemistry and Purity Differentiate This Compound from Generic Tyrphostin Substitutes


Substitution of (Z)-RG-13022 with generic "tyrphostin" or "RG-13022" without stereochemical specification introduces critical experimental variability. The (E)-geometrical isomer, a common impurity or degradation product, exhibits an IC50 of 38 μM for DNA synthesis in HN5 cells—3.5-fold less potent than the (Z)-isomer (IC50 = 11 μM) [1]. Moreover, in vivo metabolism generates the (E)-isomer as a primary product, compounding the importance of starting material purity [1]. Additionally, the non-phenolic nature of (Z)-RG-13022 distinguishes it from phenolic tyrphostins (e.g., AG-490, AG-1478) which possess confounding antioxidant activities that can produce false-positive results in redox-sensitive assays . Procurement of undefined stereoisomeric mixtures or compounds with unspecified phenolic content therefore risks irreproducible dose-response relationships, misinterpretation of structure-activity relationships, and experimental artifacts in oxidative stress-sensitive systems.

(Z)-RG-13022: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


(Z)-RG-13022 vs. (E)-RG-13022: Stereochemical Potency Differential in HN5 Squamous Carcinoma DNA Synthesis

In a direct head-to-head comparison, (Z)-RG-13022 demonstrates 3.5-fold greater potency than its (E)-geometrical isomer in inhibiting EGF-stimulated DNA synthesis in HN5 human squamous carcinoma cells. This stereochemical specificity is critical for experimental design, as the (E)-isomer is both a common synthetic impurity and an in vivo metabolite [1].

EGFR inhibition stereochemistry-activity relationship tyrphostin isomer comparison squamous cell carcinoma

(Z)-RG-13022 vs. Phenolic Tyrphostins: Reduced Antioxidant Confounding in Redox-Sensitive Assays

(Z)-RG-13022 is structurally characterized as a non-phenolic tyrphostin analog, a feature that distinguishes it from many other tyrphostin-class EGFR inhibitors (e.g., AG-490, AG-1478) which contain phenolic hydroxyl groups. This structural distinction translates to measurably reduced antioxidant activity , a critical consideration for studies involving reactive oxygen species (ROS) or redox-sensitive signaling pathways where phenolic compounds can act as direct free radical scavengers independent of kinase inhibition.

tyrphostin selectivity antioxidant activity non-phenolic inhibitor assay interference

(Z)-RG-13022 EGFR Autophosphorylation Inhibition: Cross-Study Potency Benchmarking

In cell-free biochemical assays measuring EGFR autophosphorylation in immunoprecipitates, (Z)-RG-13022 demonstrates consistent inhibitory potency across multiple independent studies, with reported IC50 values of 4 μM and 5 μM . This narrow range (4-5 μM) provides a reliable benchmark for assay validation and batch-to-batch quality control. This cell-free potency serves as a foundational reference point distinct from cellular activity, which is modulated by membrane permeability and intracellular protein binding.

EGFR autophosphorylation cell-free kinase assay tyrphostin potency biochemical IC50

(Z)-RG-13022 Cellular Activity Gradient: HER14 vs. MH-85 Cell Line Comparative Sensitivity

(Z)-RG-13022 exhibits differential potency across cell lines that reflects varying EGFR dependency. In HER14 cells (NIH-3T3 fibroblasts transfected with human EGFR), the compound inhibits colony formation with an IC50 of 1 μM and DNA synthesis with an IC50 of 3 μM under EGF stimulation (50 ng/mL) . In contrast, MH-85 human squamous carcinoma cells, which express endogenous EGFR, require higher concentrations: IC50 = 7 μM for colony formation and IC50 = 1.5 μM for DNA synthesis . This 7-fold difference in colony formation IC50 (1 μM vs. 7 μM) between the transfected and endogenous EGFR-expressing lines provides a quantitative framework for cell line selection in experimental design.

HER14 cells MH-85 cells colony formation assay DNA synthesis inhibition cell line sensitivity

(Z)-RG-13022 Breast Cancer Cell Line Activity: Dose-Response Profile in T47D and MCF-7 Cells

In breast cancer models, (Z)-RG-13022 inhibits EGF-stimulated DNA synthesis and proliferation of T47D and MCF-7 cells in a reversible, dose-dependent manner. Inhibition is detectable at concentrations as low as 0.1 μM and reaches maximal effect at 10 μM [1]. Notably, the compound also blocks estrogen-stimulated EGFR phosphorylation and estrogen-induced cell proliferation, suggesting functional TK pathway requirements for hormonal growth regulation [1]. While no direct head-to-head comparator data are available in this study, the 100-fold dynamic range (0.1-10 μM) establishes a quantitative dose-response window for experimental design.

breast cancer T47D cells MCF-7 cells hormonally regulated growth estrogen receptor

(Z)-RG-13022 Pharmacokinetic Limitation: Rapid In Vivo Elimination Defines Experimental Constraints

A critical differentiator for in vivo experimental planning is (Z)-RG-13022's rapid pharmacokinetic elimination. Following intraperitoneal administration of 20 mg/kg in MF1 nu/nu mice, the compound demonstrates biexponential elimination from plasma with a terminal half-life of 50.4 minutes. Plasma concentrations fall below 1 μM within 20 minutes post-injection [1]. This rapid clearance explains the observed lack of HN5 tumor xenograft growth inhibition with chronic once-daily dosing, as plasma levels drop below the in vitro active concentration (IC50 = 11 μM) shortly after each dose [1].

pharmacokinetics in vivo half-life plasma concentration xenograft formulation requirement

(Z)-RG-13022: Evidence-Based Research and Industrial Application Scenarios


Stereochemistry-Activity Relationship Studies in EGFR Tyrosine Kinase Inhibition

(Z)-RG-13022 serves as an ideal model compound for investigating stereochemical determinants of tyrphostin-EGFR binding. The 3.5-fold potency differential between (Z)- and (E)-isomers (IC50 = 11 μM vs. 38 μM in HN5 cells) provides a quantifiable readout for structure-activity relationship (SAR) studies [1]. Researchers can use the pure (Z)-isomer as a positive control and the (E)-isomer as a specificity control to validate stereochemistry-dependent effects in novel EGFR inhibitor development programs.

EGFR-Dependent Signaling Pathway Dissection in HER14 Transfected Cell Models

For mechanistic studies requiring high-sensitivity EGFR inhibition readouts, HER14 cells (NIH-3T3 fibroblasts stably transfected with human EGFR) represent the optimal experimental system. (Z)-RG-13022 achieves colony formation inhibition with an IC50 of 1 μM and DNA synthesis inhibition with an IC50 of 3 μM in this model under 50 ng/mL EGF stimulation [1]. This 1-3 μM working range enables clear signal-to-noise separation for downstream pathway analysis (e.g., MAPK/ERK, PI3K/AKT phosphorylation) without confounding cytotoxicity.

Hormone-Growth Factor Crosstalk Studies in Breast Cancer Signaling

(Z)-RG-13022 uniquely enables investigation of estrogen-EGFR signaling crosstalk in breast cancer models. The compound blocks estrogen-stimulated EGFR phosphorylation and estrogen-induced proliferation in T47D and MCF-7 cells, with effects observable at 0.1 μM and maximal at 10 μM [1]. This application scenario is particularly relevant for researchers studying endocrine therapy resistance mechanisms, as (Z)-RG-13022 provides a tool to dissect whether hormone-driven proliferation requires functional EGFR tyrosine kinase activity.

PK/PD Modeling and Sustained-Release Formulation Development

(Z)-RG-13022's rapid plasma clearance (terminal half-life = 50.4 min in mice) makes it an excellent probe compound for pharmacokinetic-pharmacodynamic (PK/PD) modeling studies and formulation development [1]. Industrial users developing sustained-release formulations, nanoparticle delivery systems, or continuous infusion protocols can use (Z)-RG-13022 as a benchmark tyrphostin to evaluate formulation technologies aimed at extending the exposure of rapidly cleared small-molecule kinase inhibitors. The clear disconnect between in vitro potency (IC50 = 4-11 μM) and in vivo exposure (<1 μM by 20 min post-dose) provides a quantifiable performance gap that formulation strategies must bridge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-RG-13022

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.